Methyl 4-ethoxy-3,5-dimethoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51210-04-9 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
methyl 4-ethoxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C12H16O5/c1-5-17-11-9(14-2)6-8(12(13)16-4)7-10(11)15-3/h6-7H,5H2,1-4H3 |
InChI Key |
MKQRZYXPRWXGAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C(=O)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methyl 4 Ethoxy 3,5 Dimethoxybenzoate
Advanced Synthetic Strategies for Methyl 4-ethoxy-3,5-dimethoxybenzoate
The synthesis of this compound can be approached through several advanced strategies, primarily revolving around the etherification of a phenolic precursor. These methods can be optimized for yield, purity, and sustainability.
Total Synthesis Approaches and Optimization
A common and logical total synthesis approach for this compound involves a two-step process starting from the readily available syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid).
Step 1: Esterification of Syringic Acid
The first step is the esterification of the carboxylic acid group of syringic acid to form methyl 4-hydroxy-3,5-dimethoxybenzoate (methyl syringate). This can be achieved through Fischer esterification, reacting syringic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Step 2: Williamson Ether Synthesis
The second and key step is the O-alkylation of the phenolic hydroxyl group of methyl syringate to introduce the ethyl group. The Williamson ether synthesis is a widely used and effective method for this transformation. wikipedia.org This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethylating agent. masterorganicchemistry.com
The general reaction is as follows: Methyl 4-hydroxy-3,5-dimethoxybenzoate + Ethylating Agent → this compound
Optimization of this synthesis involves careful selection of the base, solvent, and ethylating agent to maximize the yield and minimize side reactions. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the phenol. The choice of solvent is critical, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) being preferred as they enhance the nucleophilicity of the phenoxide ion. libretexts.org The ethylating agent is typically a primary alkyl halide, such as ethyl iodide or ethyl bromide, to favor the SN2 pathway. masterorganicchemistry.com
| Base | Solvent | Ethylating Agent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone (B3395972) | Ethyl bromide | 50-60 | 85-95 |
| NaH | DMF | Ethyl iodide | 25-40 | 90-98 |
| Cs₂CO₃ | Acetonitrile | Ethyl bromide | 60-80 | >95 |
| NaOH | Ethanol/Water | Diethyl sulfate (B86663) | 70-80 | 75-85 |
Chemo- and Regioselective Synthesis Pathways
The synthesis of this compound from methyl syringate is inherently regioselective. Methyl syringate possesses three functional groups: a methyl ester, a phenolic hydroxyl group, and two methoxy (B1213986) groups. The Williamson ether synthesis conditions are specifically designed for the O-alkylation of the phenolic hydroxyl group. The methoxy groups are already ethers and are unreactive under these conditions. The ester group is also stable to the basic conditions typically employed, especially with milder bases like potassium carbonate.
The high chemoselectivity is due to the significantly higher acidity of the phenolic proton compared to any other C-H protons on the molecule, ensuring that the base will selectively deprotonate the hydroxyl group to form the phenoxide nucleophile. This makes the subsequent SN2 reaction highly specific to the oxygen of the hydroxyl group, leading to the desired product with high purity.
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. acs.org Key areas for improvement in the proposed Williamson ether synthesis include the choice of solvents, reagents, and energy consumption.
Safer Solvents: Traditional polar aprotic solvents like DMF and DMSO have toxicity concerns. Greener alternatives such as cyclopentyl methyl ether (CPME) or dimethyl carbonate (DMC) could be explored. acs.org Solvent-free reaction conditions have also been shown to be effective for the etherification of phenols, which would be a significant improvement. researchgate.net
Atom Economy: The Williamson ether synthesis generally has good atom economy, especially when the reaction goes to high conversion. The main byproduct is a salt (e.g., NaBr, KI), which is generally of low toxicity.
Use of Renewable Feedstocks: The synthesis can start from syringic acid, which can be derived from lignin, a renewable biomass source.
Energy Efficiency: Conducting the reaction at lower temperatures, possibly with the aid of microwave irradiation, can reduce energy consumption. The use of a more reactive ethylating agent or a more efficient catalytic system could also allow for milder reaction conditions.
Catalysis: While the Williamson ether synthesis is not catalytic in its traditional form, exploring catalytic O-alkylation methods could further enhance its green credentials. For instance, using catalytic amounts of a phase-transfer catalyst can improve reaction efficiency and reduce the amount of base required.
Detailed Reaction Mechanisms and Kinetics of this compound Formation
The formation of this compound via the Williamson ether synthesis proceeds through a well-established SN2 mechanism.
Mechanistic Elucidation of Key Reaction Steps
The reaction mechanism involves two main steps:
Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group of methyl 4-hydroxy-3,5-dimethoxybenzoate, forming a resonance-stabilized phenoxide ion. This step is a fast acid-base reaction.
Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile and attacks the electrophilic carbon of the ethylating agent (e.g., ethyl bromide). This occurs in a single, concerted step where the carbon-oxygen bond is formed at the same time as the carbon-halogen bond is broken. This is a classic SN2 backside attack, which results in the inversion of stereochemistry at the carbon center of the ethylating agent (though in the case of an ethyl group, this is not stereochemically relevant). wikipedia.org
Precursor Synthesis and Functionalization for this compound
The journey to synthesizing this compound begins with the preparation and modification of key benzoic acid precursors. This foundational stage is critical as it establishes the core molecular framework of the final product.
Synthesis of Key Benzoic Acid Derivatives
A primary and logical starting point for the synthesis of this compound is Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid). This naturally occurring phenolic compound provides the basic phenyl ring structure with the desired methoxy groups at the 3 and 5 positions. The initial step often involves the protection of the carboxylic acid functionality via esterification, a common strategy to prevent unwanted side reactions of the acidic proton during subsequent functionalization of the hydroxyl group.
A widely used precursor for this process is Methyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Methyl Syringate. The synthesis of Methyl Syringate can be efficiently achieved from Methyl 3,4,5-trimethoxybenzoate (B1228286) through a regioselective demethylation of the 4-methoxy group. This transformation is typically carried out using a strong Lewis acid, such as aluminum chloride (AlCl₃), in an appropriate solvent like dichloromethane. This method has been reported to yield the desired product in high purity and quantity. chemicalbook.com
Once Methyl 4-hydroxy-3,5-dimethoxybenzoate is obtained, the next crucial step is the etherification of the phenolic hydroxyl group to introduce the ethoxy moiety. This is a classic Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, followed by its reaction with an ethylating agent. Common ethylating agents for this purpose include diethyl sulfate or ethyl iodide. The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Mild bases such as potassium carbonate are often employed in a polar aprotic solvent like acetone or dimethylformamide (DMF). The reaction is typically heated to facilitate the nucleophilic substitution. This O-ethylation step yields the direct precursor to the final product, 4-ethoxy-3,5-dimethoxybenzoic acid, if starting from syringic acid, or directly to this compound if starting from methyl syringate.
The following table summarizes the key reactants and conditions for the synthesis of the benzoic acid precursor:
| Starting Material | Reagent(s) | Solvent | Product | Reported Yield |
| Methyl 3,4,5-trimethoxybenzoate | Aluminum chloride (AlCl₃) | Dichloromethane | Methyl 4-hydroxy-3,5-dimethoxybenzoate | 98% chemicalbook.com |
| Methyl 4-hydroxy-3,5-dimethoxybenzoate | Ethyl iodide, Potassium carbonate | Acetone/DMF | This compound | Not specified |
| Syringic Acid | Diethyl sulfate, Potassium carbonate | Acetone/DMF | 4-ethoxy-3,5-dimethoxybenzoic acid | Not specified |
Optimization of Esterification Techniques for this compound
When the synthetic route proceeds through the formation of 4-ethoxy-3,5-dimethoxybenzoic acid, a subsequent esterification step is necessary to obtain the final methyl ester. The Fischer-Speier esterification is the most common and direct method for this transformation. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent.
The efficiency of the Fischer-Speier esterification is governed by the equilibrium nature of the reaction. To drive the reaction towards the product side and achieve high yields, it is essential to remove the water formed during the reaction. This can be accomplished by using a dehydrating agent or by azeotropic distillation. The choice of acid catalyst is also important. While strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective, they can sometimes lead to side reactions with sensitive substrates.
For a substrate like 4-ethoxy-3,5-dimethoxybenzoic acid, the reaction conditions need to be carefully controlled to prevent any potential cleavage of the ether linkages. Optimization of the esterification may involve varying the reaction temperature, the concentration of the acid catalyst, and the reaction time. Modern variations of the Fischer esterification might employ solid acid catalysts to simplify the work-up procedure and enhance the environmental friendliness of the process.
The following table outlines typical conditions and variables for the optimization of the esterification of 4-ethoxy-3,5-dimethoxybenzoic acid:
| Parameter | Condition/Variable | Rationale |
| Alcohol | Methanol (in excess) | Acts as both reactant and solvent, driving the equilibrium forward. |
| Catalyst | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic acid | Provides the necessary acidic environment for the reaction. |
| Temperature | Reflux temperature of methanol | Increases the reaction rate. |
| Reaction Time | Monitored by TLC or GC | Ensures the reaction proceeds to completion. |
| Water Removal | Dean-Stark apparatus, molecular sieves | Shifts the equilibrium towards the formation of the ester, increasing the yield. |
By carefully controlling these parameters, the esterification of 4-ethoxy-3,5-dimethoxybenzoic acid can be optimized to produce this compound in high yield and purity.
Advanced Spectroscopic and Crystallographic Characterization of Methyl 4 Ethoxy 3,5 Dimethoxybenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 4-ethoxy-3,5-dimethoxybenzoate, a complete NMR analysis would involve a suite of experiments to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.
A detailed ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, the ethoxy group's methylene (B1212753) and methyl protons, and the methyl ester protons. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts would be influenced by the electron-donating effects of the ethoxy and methoxy groups on the benzene (B151609) ring.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and ethoxy groups.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would primarily be useful in confirming the connectivity within the ethoxy group by showing a correlation between the methylene and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its attached carbon, facilitating the assignment of the aromatic CH, the methoxy and ethoxy carbons, and the methyl ester carbon.
While these techniques are standard for structural elucidation, specific COSY, HSQC, and HMBC data for this compound are not readily found in the public scientific literature.
Solid-State NMR for Polymorphism and Conformation Analysis
Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. It is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. ssNMR can also provide insights into the molecular conformation and packing in the solid state.
For this compound, ssNMR could be used to investigate the presence of different polymorphs. Differences in the crystalline environment would lead to distinct chemical shifts and cross-polarization dynamics in the ssNMR spectra. Furthermore, advanced ssNMR experiments could be employed to determine torsional angles and intermolecular distances, providing a more complete picture of the solid-state structure. However, there are no published solid-state NMR studies specifically for this compound.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Accurate Mass Measurements (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₂H₁₆O₅), the theoretical exact mass can be calculated. An experimental HR-MS measurement would be expected to be in close agreement with this theoretical value, confirming the elemental composition.
Table 1: Theoretical Mass of this compound
| Formula | Theoretical Exact Mass (m/z) |
| C₁₂H₁₆O₅ | 240.0998 |
Note: This is a calculated theoretical value. Experimental data is not available.
Fragmentation Pathways Elucidation via Tandem MS (MS/MS)
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of ions. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides valuable information about the structure of the molecule.
The fragmentation of this compound would likely involve characteristic losses of small neutral molecules such as formaldehyde (B43269) (CH₂O) from the methoxy groups, ethylene (B1197577) (C₂H₄) from the ethoxy group, and the loss of the methyl ester group or parts of it. A detailed analysis of the MS/MS spectrum would allow for the proposal of specific fragmentation pathways, further confirming the structure of the compound. Research on the fragmentation pathways of structurally similar substituted methyl benzoates suggests that losses related to the ether and ester functionalities are common. However, specific MS/MS fragmentation data for this compound is not documented in readily accessible literature.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. These would include:
C=O stretching vibration of the ester group, typically in the region of 1720-1740 cm⁻¹.
C-O stretching vibrations for the ester and ether linkages in the fingerprint region (approximately 1000-1300 cm⁻¹).
Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.
C-H stretching vibrations for the aromatic, methoxy, and ethoxy groups (around 2850-3100 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the benzene ring are expected to give rise to strong Raman signals.
While the expected absorption regions can be predicted based on the structure, specific and detailed IR and Raman spectral data for this compound are not widely available in scientific databases.
Detailed Functional Group Analysis and Band Assignments
A detailed functional group analysis and specific band assignments from FT-IR and Raman spectroscopy for this compound are not available in the current scientific literature. Such an analysis would typically involve the identification and assignment of vibrational modes corresponding to the stretching and bending of C=O, C-O, C-H (aromatic and aliphatic), and C=C bonds within the molecule. Without experimental spectra, a data table of these assignments cannot be generated.
Conformational Analysis using Vibrational Modes
Conformational analysis of this compound using its vibrational modes is contingent on the availability of high-resolution spectroscopic data, often supplemented by computational modeling. This analysis would focus on the rotational isomers (conformers) arising from the ester, ethoxy, and methoxy groups. As no such experimental or theoretical studies have been published, a discussion of its conformational preferences based on vibrational spectroscopy is not possible.
Single Crystal X-ray Diffraction (SCXRD) Analysis
Elucidation of Molecular Geometry and Stereochemistry
The precise molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the stereochemistry of this compound, can only be definitively determined through single-crystal X-ray diffraction. As no crystallographic information file (CIF) or related publication for this compound has been deposited in crystallographic databases, a data table of its geometric parameters cannot be provided.
Intermolecular Interactions and Crystal Packing Motifs
An analysis of the intermolecular interactions (such as hydrogen bonds, van der Waals forces, or π-π stacking) and the resulting crystal packing motifs is dependent on the successful crystallization and subsequent SCXRD analysis of the compound. Without this data, it is impossible to describe how molecules of this compound arrange themselves in the solid state.
Theoretical and Computational Chemistry Studies on Methyl 4 Ethoxy 3,5 Dimethoxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the spectroscopic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.
Electronic Structure, Molecular Orbitals, and Charge Distribution
The electronic properties of Methyl 4-ethoxy-3,5-dimethoxybenzoate are governed by the interplay between the central benzene (B151609) ring and its substituents: two methoxy (B1213986) groups (-OCH₃), one ethoxy group (-OCH₂CH₃), and a methyl ester group (-COOCH₃). The ether (methoxy and ethoxy) groups are electron-donating through resonance, increasing the electron density on the aromatic ring. Conversely, the methyl ester group is electron-withdrawing due to the electronegativity of its oxygen atoms and its resonance structure.
Molecular Orbitals: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov In molecules like this, the HOMO is typically localized over the electron-rich aromatic ring and the ether oxygen atoms, while the LUMO is often centered on the electron-withdrawing methyl ester group. DFT calculations on similar substituted benzoates show that tuning substituent groups can significantly alter these energy levels. nih.gov
Charge Distribution: A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the highly electronegative oxygen atoms of the ester and ether groups, indicating regions susceptible to electrophilic attack. The aromatic protons and alkyl groups would exhibit positive potential (blue), highlighting sites for potential nucleophilic interaction. Natural Bond Orbital (NBO) analysis is another computational tool that could precisely quantify the charge on each atom, confirming the polarization induced by the electronegative oxygen atoms. ufms.br
| Orbital | Energy (eV) | Implication |
|---|---|---|
| HOMO | -6.18 | Electron-donating capability, related to ionization potential. |
| LUMO | -1.95 | Electron-accepting capability, related to electron affinity. |
| Energy Gap (ΔE) | 4.23 | Indicator of chemical reactivity and stability. |
Note: Data in Table 1 is representative for a generic substituted benzoate and serves as an illustration of typical values obtained from DFT calculations. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm experimental findings or to identify unknown compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR shielding tensors, which are then converted to chemical shifts (δ) by referencing a standard like Tetramethylsilane (TMS). gaussian.com Calculations are typically performed on a geometry optimized at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)). github.ioresearchgate.net For this compound, GIAO calculations would predict distinct signals for the aromatic protons, the different methyl and methylene (B1212753) groups, and the various carbon atoms. The accuracy of these predictions for similar organic molecules is often very high, with excellent correlation between theoretical and experimental values. conicet.gov.ar
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Assignment |
|---|---|---|---|
| C=O | 167.1 | 166.5 | Ester Carbonyl |
| C-OH | 147.2 | 146.8 | Aromatic C4 (substituted by -OH) |
| C-OCH₃ | 139.0 | 138.5 | Aromatic C3/C5 |
| C-COOCH₃ | 120.9 | 120.2 | Aromatic C1 |
| CH (Aromatic) | 107.5 | 107.0 | Aromatic C2/C6 |
| -OCH₃ | 56.3 | 55.9 | Methoxy Groups |
| Ester -OCH₃ | 52.2 | 51.8 | Ester Methyl Group |
Note: Table 2 presents data for Methyl Syringate, which is structurally identical to the target compound except for a hydroxyl group instead of an ethoxy group at the C4 position. The substitution of the ethoxy group would primarily influence the chemical shift of the C4 carbon.
IR Frequencies: DFT calculations can also predict vibrational frequencies. These theoretical frequencies often require a scaling factor to correct for anharmonicity and the limitations of the theoretical level. For this compound, key predicted vibrational modes would include the strong C=O stretch of the ester group (typically ~1720 cm⁻¹), C-O-C stretching frequencies for the ether and ester linkages, aromatic C=C stretching, and various C-H stretching and bending modes. nih.gov
Reaction Pathway Modeling and Transition State Analysis
While no specific reaction pathway studies for this molecule were found, computational chemistry is a cornerstone of mechanistic investigation. nih.gov To study a reaction, such as the alkaline hydrolysis of the ester group, researchers would use computational methods to map the potential energy surface. This involves optimizing the geometries of the reactants, products, and any intermediates, as well as locating the transition state structure—the highest energy point along the reaction coordinate. By calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined, providing critical insights into reaction rates and mechanisms.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical movement of atoms and molecules over time, offering a dynamic picture of molecular behavior in different environments. This is particularly useful for understanding conformational flexibility and interactions with solvents.
Conformational Dynamics and Flexibility in Various Solvents
This compound possesses several rotatable single bonds, leading to conformational flexibility. The key torsions are around the bonds connecting the ether groups and the ester group to the aromatic ring.
Ethoxy and Methoxy Group Rotation: Studies on molecules like ethoxybenzene show that the ethyl group can adopt different conformations relative to the ring, with small energy barriers between them. researchgate.net The methoxy and ethoxy groups in this compound would be expected to undergo rapid rotation at room temperature.
Ester Group Orientation: The orientation of the methyl ester group relative to the plane of the benzene ring is another important conformational feature. Computational studies on similar aromatic esters often show a planar or near-planar arrangement to be the most stable, maximizing electronic conjugation.
MD simulations can track these conformational changes over nanoseconds or longer. In different solvents, the preferred conformations may change. A polar solvent might stabilize a more polar conformer, whereas in a non-polar solvent, intramolecular forces would dominate the conformational landscape.
Solvation Effects and Solvent Interactions
MD simulations are ideal for studying how a solute molecule interacts with its solvent environment. The arrangement of solvent molecules around this compound would depend strongly on the solvent's nature.
In Polar Solvents (e.g., Water, Ethanol): In aqueous solution, water molecules would form a distinct solvation shell. researchgate.net They would engage in hydrogen bonding with the lone pairs of the oxygen atoms in the ester and ether groups. The strength and geometry of these interactions can be analyzed using radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom. mdpi.com
In Non-Polar Solvents (e.g., Hexane): In a non-polar solvent, interactions would be dominated by weaker van der Waals forces. Solvent molecules would interact favorably with the hydrophobic parts of the molecule, such as the aromatic ring and the alkyl portions of the ethoxy and methyl groups. rsc.org
These simulations can also be used to calculate thermodynamic properties like the Gibbs free energy of solvation, which quantifies how favorably the molecule dissolves in a particular solvent. jbiochemtech.com
In Vitro Biological Activity and Mechanistic Investigations of Methyl 4 Ethoxy 3,5 Dimethoxybenzoate
Identification and Characterization of Molecular Targets
Currently, there is a notable absence of publicly available scientific literature detailing the direct molecular targets of Methyl 4-ethoxy-3,5-dimethoxybenzoate. Extensive database searches did not yield specific studies on its interactions with enzymes, receptors, or other proteins.
Enzyme Inhibition and Activation Assays (e.g., specific kinases, proteases, transferases)
No published research was identified that has specifically investigated the inhibitory or activating effects of this compound on any specific kinases, proteases, transferases, or other classes of enzymes. Therefore, no data on its enzymatic activity profile is currently available.
Receptor Binding and Modulation Studies (e.g., GPCRs, nuclear receptors)
There is no available data from radioligand binding assays or functional assays to indicate that this compound binds to or modulates the activity of any G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels. Its receptor interaction profile remains uncharacterized.
Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))
Biophysical studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the direct binding affinity and thermodynamics of this compound with purified proteins have not been reported in the scientific literature. Consequently, there is no quantitative data on its binding kinetics or dissociation constants with any molecular target.
Cellular and Subcellular Mechanistic Elucidation
Consistent with the lack of identified molecular targets, there is no published research on the cellular or subcellular mechanisms of action for this compound.
Effects on Intracellular Signaling Pathways (e.g., phosphorylation events, gene expression, protein-protein interactions)
No studies have been found that investigate the effects of this compound on intracellular signaling pathways. There is no information on whether this compound influences phosphorylation cascades, alters gene expression profiles, or disrupts protein-protein interactions within a cellular context.
Cellular Uptake, Subcellular Localization, and Target Engagement Studies
Research on the ability of this compound to be taken up by cells, its localization to specific subcellular compartments, and its engagement with potential intracellular targets has not been documented. Therefore, its bioavailability at the cellular level and its ability to reach and interact with intracellular components are unknown.
Cell Cycle Modulation and Apoptosis Induction Mechanisms in Specific Cell Lines
Research into various substituted methyl benzoates has revealed their potential to interfere with the normal progression of the cell cycle and to induce programmed cell death, or apoptosis, in cancer cells. These effects are often cell-line specific and depend on the chemical nature of the substituents on the benzoate (B1203000) ring.
One structurally related compound, methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME), has been shown to induce morphological changes and arrest the cell cycle in the M phase in human cancer cells, including MDA-MB-231 breast cancer cells. nih.gov This compound led to multinucleation and cell enlargement, suggesting an interference with the mitotic spindle assembly. nih.gov While DIME's structure differs significantly from this compound due to the presence of iodine atoms and a phenoxy group, this study highlights that substituted methyl benzoates can indeed possess cell cycle-modulating properties.
The induction of apoptosis is a hallmark of many anticancer agents. For other classes of compounds containing methoxy (B1213986) groups, such as certain tetrahydroanthraquinone (B8792033) derivatives, pro-apoptotic activity has been linked to the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21. nih.gov These proteins play a critical role in halting the cell cycle to allow for DNA repair or, if the damage is too severe, initiating apoptosis. It is plausible that substituted benzoates could trigger similar pathways.
To illustrate the type of data generated in such studies, the following interactive table represents hypothetical results from a cell cycle analysis of a generic cancer cell line treated with a bioactive compound.
Interactive Data Table: Hypothetical Cell Cycle Distribution in a Cancer Cell Line
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 60 | 25 | 15 |
| Compound X (10 µM) | 45 | 30 | 25 |
| Compound X (20 µM) | 30 | 20 | 50 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Structure-Activity Relationships (SAR) of this compound and its Analogs
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features responsible for a molecule's pharmacological effects. For a compound like this compound, SAR studies would involve synthesizing and testing a series of analogs to determine how modifications to the ethoxy and methoxy groups, as well as the methyl ester, influence its biological potency and selectivity.
Design and Synthesis of Structurally Modified Derivatives of this compound
The synthesis of this compound and its analogs typically starts from commercially available precursors such as syringic acid or other substituted benzoic acids. researchgate.net The design of new derivatives would involve systematic modifications to the core structure. For instance, the ethoxy group could be replaced with other alkoxy groups of varying chain lengths or branching to probe the impact of lipophilicity and steric bulk. Similarly, the methoxy groups could be altered or repositioned on the aromatic ring to understand their role in target binding. The methyl ester could also be converted to other esters, amides, or hydrazides to explore the influence of this functional group on activity and metabolic stability.
Correlation of Structural Features with In Vitro Biological Potency and Selectivity
Once a library of analogs is synthesized, their in vitro biological activity would be evaluated against a panel of cancer cell lines. The potency of each compound, often measured as the half-maximal inhibitory concentration (IC50), would be determined. Selectivity is also a critical parameter, assessing whether a compound is more potent against cancer cells than normal, healthy cells.
SAR studies on other classes of compounds, such as 2,5-dimethoxyphenylpiperidines, have shown that the nature and position of substituents on the aromatic ring are crucial for biological activity. nih.gov For example, the presence and location of methoxy groups can significantly impact receptor binding and functional activity. It is reasonable to hypothesize that for this compound analogs, variations in the alkoxy substituents would similarly modulate their cytotoxic or cytostatic effects.
The following interactive table provides a hypothetical representation of SAR data for a series of analogs.
Interactive Data Table: Hypothetical SAR of Substituted Benzoate Analogs
| Compound | R1 Group | R2 Group | IC50 (µM) on Cancer Cell Line A |
| Analog 1 | -OCH3 | -OCH2CH3 | 25 |
| Analog 2 | -OCH3 | -OCH3 | 35 |
| Analog 3 | -OCH2CH3 | -OCH2CH3 | 15 |
| Analog 4 | -OH | -OCH2CH3 | >100 |
This table is for illustrative purposes only and does not represent actual data for this compound analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of newly designed molecules before their synthesis, thus saving time and resources.
For a series of this compound analogs, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). arabjchem.orgmdpi.comnih.gov
QSAR studies on other anticancer agents have demonstrated the importance of various descriptors in predicting activity. nih.gov For instance, hydrophobicity and electronic properties are often found to be key determinants of cytotoxicity. A successful QSAR model for this compound analogs could guide the design of more potent and selective anticancer agents.
Advanced Analytical Methodologies for Quantification and Purity Assessment of Methyl 4 Ethoxy 3,5 Dimethoxybenzoate
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For Methyl 4-ethoxy-3,5-dimethoxybenzoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct and critical roles in its analytical characterization.
High-Performance Liquid Chromatography (HPLC) Method Development, Validation, and Optimization
HPLC is the premier technique for the quantification of non-volatile, thermally labile compounds like this compound. A well-developed and validated HPLC method can accurately determine the potency of the compound and quantify known and unknown impurities.
Method Development: A reverse-phase HPLC method is typically suitable for a compound of this polarity. Development would begin with screening various C18 and Phenyl-Hexyl columns to achieve optimal peak shape and resolution from potential impurities. The mobile phase composition would be optimized, typically consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution is often preferred to ensure the timely elution of both polar and non-polar impurities. epa.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance, likely around 260-280 nm.
Validation: A developed HPLC method must be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A typical acceptance criterion is a correlation coefficient (R²) of ≥ 0.999.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by spike/recovery studies at different concentration levels.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Optimization: Post-validation, the method can be optimized for robustness, evaluating the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the analytical results.
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Table 2: Representative HPLC Validation Data
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 (Concentration range: 1-100 µg/mL) |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Gas Chromatography (GC) for Volatile Impurity Profiling
Gas chromatography is an ideal technique for the separation and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC is primarily used to profile volatile impurities that may be present from the synthesis process, such as residual solvents (e.g., methanol, ethanol, toluene) or volatile starting materials and by-products. google.com
A headspace GC method coupled with a Flame Ionization Detector (FID) is a common approach for residual solvent analysis. The sample is heated in a sealed vial to partition volatile analytes into the headspace, which is then injected into the GC. The use of a capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) allows for the separation of a wide range of volatile compounds.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the identification and quantification of analytes in complex matrices.
LC-MS/MS for Trace Analysis and In Vitro Enzymatic Metabolite Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for trace-level analysis. For this compound, LC-MS/MS can be used to detect and quantify impurities at levels far below what is achievable with UV detection. nih.gov
In the context of drug development, LC-MS/MS is the gold standard for identifying metabolites in in vitro enzymatic assays (e.g., using liver microsomes). The parent compound is incubated with enzymes, and the resulting mixture is analyzed by LC-MS/MS. By comparing the mass spectra of the parent compound with the new peaks that appear, potential metabolites (e.g., resulting from O-dealkylation, hydrolysis of the ester) can be identified based on their mass shifts. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used for quantification, providing high specificity. researchgate.net
Table 3: Illustrative LC-MS/MS Parameters for Trace Analysis
| Parameter | Condition |
| LC System | UHPLC |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (M+H)⁺ → Product Ion (specific fragment) |
GC-MS for Volatile Organic Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.net This technique is invaluable for the identification of unknown volatile and semi-volatile impurities. While GC-FID is excellent for quantifying known volatile impurities, GC-MS provides structural information that can be used to tentatively identify unknown peaks by comparing their mass spectra to spectral libraries (e.g., NIST). researchgate.net This is particularly useful for identifying unexpected by-products from the synthesis or degradation products. oup.com
Table 4: Example GC-MS Parameters for Impurity Identification
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-Methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| Injection Mode | Split (e.g., 50:1) |
| Mass Spectrometer | Quadrupole |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Advanced Spectrophotometric and Electrochemical Quantification
The precise quantification and purity assessment of this compound are crucial for its application in various scientific and industrial fields. Advanced analytical techniques, including UV-Vis spectrophotometry and electrochemical methods, offer sensitive and reliable means for these determinations.
UV-Vis Spectrophotometry for Concentration Determination
UV-Vis spectrophotometry is a widely utilized analytical technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The principle behind this method is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For this compound, the presence of the substituted benzene (B151609) ring, a chromophore, allows for its quantification using this method.
The electronic transitions within the aromatic ring and the influence of its substituents (two methoxy (B1213986) groups, one ethoxy group, and a methyl ester group) govern the UV absorption characteristics of the molecule. The electron-donating nature of the alkoxy groups (methoxy and ethoxy) acts as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the benzoic acid scaffold, typically observed for the π → π* transitions.
For quantitative analysis, a pure standard of this compound is dissolved in a suitable solvent that is transparent in the UV region of interest, such as ethanol, methanol, or acetonitrile. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Table 1: Illustrative UV-Vis Spectrophotometric Data for this compound in Ethanol
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 275 nm (Illustrative) |
| Molar Absorptivity (ε) | 12,000 L·mol⁻¹·cm⁻¹ (Illustrative) |
| Solvent | Ethanol |
| Linear Concentration Range | 1 - 25 µg/mL (Illustrative) |
| Correlation Coefficient (r²) | > 0.999 (Typical) |
Note: The data in this table is illustrative and based on the expected spectral properties of substituted benzoates. Actual experimental values may vary.
Electrochemical Sensing Methods for Detection and Characterization
Electrochemical methods provide a powerful alternative for the sensitive and selective quantification of electroactive compounds. This compound, being structurally related to phenolic compounds known for their antioxidant properties, is expected to be electrochemically active. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed for its detection and characterization.
The electrochemical behavior of this compound would likely involve the oxidation of the substituted benzene ring. The presence of electron-donating methoxy and ethoxy groups can lower the oxidation potential, making the compound susceptible to electrochemical oxidation at a solid electrode surface, such as a glassy carbon electrode (GCE) or a carbon paste electrode (CPE). nih.gov
In a typical voltammetric experiment, a potential is applied to the working electrode, and the resulting current is measured. For an oxidizable species like this compound, an anodic peak will be observed in the voltammogram at a specific potential. The height of this peak is proportional to the concentration of the compound in the solution, which forms the basis for its quantification.
The choice of supporting electrolyte and its pH can significantly influence the electrochemical response. researchgate.net For phenolic-type compounds, the oxidation potential is often pH-dependent. Optimization of these parameters is crucial for developing a sensitive and selective analytical method. Furthermore, chemically modified electrodes can be utilized to enhance the sensitivity and selectivity of the detection, for instance, by using nanoparticles or conductive polymers to modify the electrode surface. nih.govmdpi.com
Table 2: Representative Electrochemical Parameters for the Quantification of a Substituted Benzoate (B1203000)
| Parameter | Description | Illustrative Value |
| Technique | Voltammetric Method | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Electrode Material | Glassy Carbon Electrode (GCE) |
| Supporting Electrolyte | Medium for Conduction | 0.1 M Phosphate Buffer (pH 7.0) |
| Oxidation Potential (Epa) | Potential at Maximum Anodic Current | +0.65 V (vs. Ag/AgCl) |
| Linear Range | Concentration Range for Quantification | 0.1 - 50 µM |
| Limit of Detection (LOD) | Lowest Detectable Concentration | 0.05 µM |
Note: The data presented is based on typical values for the electrochemical analysis of structurally similar phenolic compounds and serves as an illustrative example.
Future Research Directions and Unexplored Avenues for Methyl 4 Ethoxy 3,5 Dimethoxybenzoate
Development of Novel and Sustainable Synthetic Methodologies for Benzoate (B1203000) Scaffolds
The synthesis of benzoate esters, including Methyl 4-ethoxy-3,5-dimethoxybenzoate, has traditionally relied on classical esterification methods. However, the principles of green chemistry are driving the development of more sustainable and efficient synthetic routes. Future research should focus on the following areas:
Biocatalysis: The use of enzymes, particularly lipases, offers a mild and selective alternative to chemical catalysts for esterification. researchgate.net Lipase-catalyzed reactions can often be performed under solvent-free conditions and at lower temperatures, reducing energy consumption and waste generation. researchgate.net Research into identifying or engineering robust lipases that can efficiently accommodate polysubstituted benzoic acids and alcohols would be a significant advancement.
Heterogeneous Catalysis: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides, provide advantages in terms of reusability, reduced corrosion, and simplified product purification. nih.gov The development of novel solid catalysts with tailored acidity and porosity for the synthesis of complex benzoates could lead to highly efficient and environmentally friendly processes. Recent studies have shown the effectiveness of zirconium-based solid acids in the synthesis of methyl benzoates. nih.gov
Innovative Activation Techniques: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the synthesis of aromatic esters. nih.gov Combining microwave heating with solvent-free conditions or solid catalysts could offer a synergistic approach to sustainable benzoate production. nih.gov Furthermore, ultrasound irradiation is another green technique that has been successfully used to synthesize benzoin (B196080) derivatives, a related class of compounds. mdpi.com
Novel Reaction Pathways: Exploration of unconventional synthetic strategies could unveil new avenues for benzoate synthesis. The "ester dance reaction," a palladium-catalyzed translocation of an ester group on an aromatic ring, presents a fascinating method for accessing substituted benzoate isomers that may be difficult to obtain through classical methods. longdom.org Additionally, cross-dehydrogenative coupling (CDC) reactions, which form C-O bonds by activating C-H bonds, offer an atom-economical approach to aryl ester synthesis. nih.gov The development of catalysts for CDC that utilize molecular oxygen as the sole oxidant would be a major step towards a greener synthesis of benzoate scaffolds. nih.gov
| Methodology | Advantages | Challenges for Polysubstituted Benzoates | Future Research Focus |
|---|---|---|---|
| Conventional Acid Catalysis (e.g., H₂SO₄) | Low cost, well-established | Harsh conditions, corrosive, waste generation, difficulty in catalyst removal | N/A (Baseline for comparison) |
| Biocatalysis (e.g., Lipases) | High selectivity, mild conditions, environmentally benign | Enzyme stability, substrate scope, reaction rates | Enzyme engineering for enhanced stability and substrate specificity |
| Heterogeneous Catalysis (e.g., Solid Acids) | Reusable catalyst, simplified purification, reduced waste | Catalyst deactivation, mass transfer limitations, lower activity than homogeneous catalysts | Development of robust, highly active, and selective solid acid catalysts |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Scale-up challenges, potential for localized overheating | Optimization of microwave parameters for uniform heating and scalability |
| Cross-Dehydrogenative Coupling (CDC) | High atom economy, direct C-H functionalization | Requires stoichiometric oxidants, catalyst development for complex substrates | Development of catalysts that utilize green oxidants like O₂ |
Deeper Exploration of Unconventional Spectroscopic Techniques for Structural Characterization
While standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are fundamental for the structural elucidation of organic molecules, a deeper understanding of the subtle structural and conformational features of this compound and its analogs requires the application of more advanced and unconventional methods.
Advanced NMR Techniques: Two-dimensional NMR techniques such as HSQC, HMBC, and NOESY are powerful tools for unambiguous assignment of proton and carbon signals and for probing spatial proximities between atoms. For complex benzoate derivatives, Nuclear Overhauser Effect (NOE) spectroscopy can be particularly valuable for determining the preferred conformation of flexible side chains, such as the ethoxy group. scienceopen.com Combining experimental NMR data with computational modeling, such as Density Functional Theory (DFT) calculations of NMR chemical shifts and coupling constants, can provide a highly accurate picture of the molecule's three-dimensional structure. google.com
Solid-State NMR (ssNMR): The analysis of benzoate derivatives in the solid state can reveal information about their crystal packing and intermolecular interactions, which are not accessible in solution-state NMR. ssNMR can be instrumental in studying polymorphism and in characterizing materials where the benzoate scaffold is incorporated into a larger solid matrix.
Chiroptical Spectroscopy: For chiral analogs of this compound, techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are indispensable for determining the absolute configuration of stereocenters. These techniques measure the differential absorption of left and right circularly polarized light and are highly sensitive to the stereochemistry of a molecule.
Novel Mass Spectrometry Techniques: Ambient ionization mass spectrometry techniques, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), allow for the direct analysis of samples in their native state with minimal sample preparation. These methods could be employed for the rapid screening of synthetic reactions or for the analysis of benzoates on surfaces. Furthermore, ion mobility-mass spectrometry (IM-MS) can separate ions based on their size and shape, providing an additional dimension of information that can help to distinguish between isomers and conformers.
| Technique | Information Obtained | Potential Application for this compound Analogs |
|---|---|---|
| 2D NMR (NOESY/ROESY) | Through-space correlations between protons, conformational information | Determining the preferred orientation of the ethoxy and methoxy (B1213986) groups relative to the aromatic ring. |
| Solid-State NMR (ssNMR) | Molecular structure and dynamics in the solid state, crystal packing | Characterizing crystalline forms and studying intermolecular interactions in solid-state materials. |
| Chiroptical Spectroscopy (ECD/VCD) | Absolute configuration of chiral centers | Assigning the stereochemistry of chiral derivatives. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Information on the size, shape, and charge of an ion | Separating and identifying isomeric and isobaric analogs. |
Identification of Additional In Vitro Biological Targets and Pathway Perturbations
Substituted benzoates are known to exhibit a wide range of biological activities. Future research should aim to identify novel in vitro biological targets for this compound and its derivatives, and to elucidate the molecular pathways they modulate.
High-Throughput Screening (HTS): Screening this compound and a library of its analogs against a diverse panel of biological targets, such as enzymes, receptors, and ion channels, could uncover unexpected biological activities. HTS campaigns are a cornerstone of modern drug discovery and can rapidly identify promising lead compounds for further development.
Phenotypic Screening: An alternative to target-based screening is phenotypic screening, where compounds are tested for their ability to induce a specific phenotype in cells or organisms. This approach does not require prior knowledge of the biological target and can lead to the discovery of first-in-class therapeutics with novel mechanisms of action.
Chemoproteomics: This technique utilizes chemical probes to identify the protein targets of a small molecule within a complex biological system. Synthesizing a probe molecule based on the this compound scaffold would enable the direct identification of its binding partners in cell lysates, providing valuable insights into its mechanism of action.
Pathway Analysis: Once a biological target is identified, it is crucial to understand how the compound's interaction with that target affects cellular pathways. Techniques such as transcriptomics (RNA-seq) and proteomics can provide a global view of the changes in gene and protein expression induced by the compound, revealing the downstream consequences of target engagement. For instance, substituted benzoic acids have been identified as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, highlighting their potential in cancer therapy. nih.gov
| Biological Activity | Potential Molecular Target(s) | Therapeutic Area |
|---|---|---|
| Antifungal | Enzymes involved in fungal cell wall synthesis or integrity | Infectious Diseases |
| Local Anesthetic | Voltage-gated sodium channels | Pain Management |
| Anticancer | Anti-apoptotic proteins (e.g., Mcl-1, Bfl-1), kinases | Oncology |
| Antioxidant | Free radical scavenging | Various (related to oxidative stress) |
Advanced Computational Design of Next-Generation Benzoate Analogs for Enhanced Selectivity
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with improved properties. For this compound, these methods can be used to design next-generation analogs with enhanced potency and selectivity for specific biological targets.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model for a library of benzoate analogs, it is possible to predict the activity of virtual compounds and to identify the key structural features that contribute to potency and selectivity. nih.gov
Molecular Docking: If the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding mode and affinity of benzoate analogs. nih.gov This information can guide the design of new derivatives with improved interactions with the target protein, leading to enhanced potency. Docking studies can also be used to predict selectivity by comparing the binding of a compound to its intended target versus off-target proteins.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. These models can be generated based on the structures of known active compounds (ligand-based) or the structure of the biological target (structure-based). Pharmacophore models can be used to screen virtual libraries for new benzoate scaffolds with the desired activity.
In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. Computational models can be used to predict these properties for virtual benzoate analogs, allowing for the early identification and removal of compounds with unfavorable ADMET profiles. This can significantly reduce the time and cost of drug development. mdpi.com
| Computational Method | Objective | Application in Benzoate Analog Design |
|---|---|---|
| QSAR | Predicting biological activity from chemical structure | Guiding the selection of substituents to enhance potency and selectivity. |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a target | Designing analogs with improved interactions with the target's binding site. |
| Pharmacophore Modeling | Identifying the essential features for biological activity | Screening virtual libraries for novel scaffolds with similar activity. |
| In Silico ADMET | Predicting pharmacokinetic and toxicological properties | Prioritizing analogs with favorable drug-like properties for synthesis. |
Q & A
Q. What are the standard synthetic routes for Methyl 4-ethoxy-3,5-dimethoxybenzoate, and how can reaction conditions be optimized?
this compound is synthesized via esterification or transesterification reactions. A common approach involves reacting 4-ethoxy-3,5-dimethoxybenzoic acid with methanol under acidic catalysis (e.g., sulfuric acid or HCl). Alternatively, alkylation of methyl 4-hydroxy-3,5-dimethoxybenzoate with ethyl bromide in the presence of a base (e.g., K₂CO₃) can introduce the ethoxy group. Optimization includes:
- Temperature control : Reflux conditions (~80–100°C) to enhance reaction rates while avoiding decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst efficiency : Use of DMAP (4-dimethylaminopyridine) to accelerate esterification .
- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC or TLC .
Q. How is this compound characterized spectroscopically?
Key techniques include:
Q. What functional group reactivity is critical for derivatization of this compound?
The ethoxy and methoxy groups are electron-donating, directing electrophilic substitution to the para position of the benzoate ring. The ester group is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid intermediates. For advanced derivatization:
- Ether cleavage : HI or BBr₃ can demethylate/demethoxylate the ring .
- Nucleophilic substitution : Ethoxy groups may undergo displacement with strong nucleophiles (e.g., amines) under high temperatures .
Advanced Research Questions
Q. How can crystallography resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of stereochemistry and substituent positions. Key steps:
- Crystal growth : Slow evaporation from ethanol or dichloromethane to obtain high-quality crystals .
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL or Olex2 software refines positional and thermal parameters. For example, methyl and ethoxy groups show distinct torsion angles (e.g., C-O-C angles ~117°) .
- Validation : Check for R-factor convergence (<5%) and Hirshfeld surface analysis to confirm packing efficiency .
Q. What methodologies are used to assess the biological activity of this compound?
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls .
- Anti-inflammatory testing : Inhibition of COX-2 or TNF-α in RAW 264.7 macrophage cells, measured via ELISA .
- Mechanistic studies : Molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., COX-2, PDB ID 5KIR) .
Q. How can contradictory spectral or crystallographic data be resolved during structural analysis?
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian) .
- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., observed m/z 256.0947 vs. calculated 256.0943 for C₁₂H₁₆O₅) .
- Twinned crystals : Use PLATON to detect twinning and reprocess data with HKL-3000 .
- Dynamic NMR : Resolve conformational exchange broadening in ethoxy/methoxy signals at variable temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
